7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
Description
Infrared (IR) Spectroscopy
IR spectra of this compound exhibit characteristic absorptions for the benzimidazole core and substituents:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.35 ppm (s, 1H) : Proton at position 2 of the imidazole ring.
- δ 7.85–7.45 ppm (m, 2H) : Aromatic protons at positions 5 and 7 of the benzene ring.
- δ 13.1 ppm (s, 1H) : Exchangeable NH proton (broad, solvent-dependent).
¹³C NMR (100 MHz, DMSO-d₆):
- δ 151.2 ppm (q, J = 34 Hz) : Carbon bearing -CF₃ group.
- δ 142.8 ppm : Imidazole C-2.
- δ 125.3–118.4 ppm : Aromatic carbons adjacent to chlorine and -CF₃.
- δ 121.9 ppm (quartet, J = 288 Hz) : CF₃ group (confirmed by ¹⁹F NMR).
¹⁹F NMR (376 MHz, DMSO-d₆):
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 220.0064 [M+H]⁺, with fragmentation patterns including:
X-ray Crystallographic Studies and Solid-State Conformation
While X-ray crystallographic data for this compound remains unpublished, analogous benzimidazole derivatives exhibit planar aromatic systems with slight deviations due to steric effects from substituents. For example:
- Dihedral angles : The imidazole and benzene rings typically show a dihedral angle of 1.5–3.5°, maintaining near-planarity.
- Hydrogen bonding : The NH group participates in intermolecular H-bonding with adjacent molecules, forming dimeric structures in the solid state.
- C-F···π interactions : The -CF₃ group engages in weak interactions with aromatic rings, influencing crystal packing.
Predicted unit cell parameters (derived from computational models) suggest a monoclinic crystal system with space group P2₁/c and lattice constants:
- a = 7.21 Å , b = 12.45 Å , c = 8.93 Å
- α = 90° , β = 102.3° , γ = 90°
Further experimental crystallographic studies are required to validate these predictions.
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClF3N2 |
|---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14) |
InChI Key |
SLINFRZBHYNDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(F)(F)F)Cl)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine with Trifluoromethylated Carbonyl Precursors
A foundational approach involves the condensation of 4-chloro-5-(trifluoromethyl)-1,2-diaminobenzene with carboxylic acids or their derivatives. For example, reacting the diamine with trifluoroacetic acid under acidic conditions (HCl, 120°C, 12 h) yields the target compound in 65–75% yield after recrystallization from ethanol. Key challenges include regioselectivity control, as competing reactions may form 5-chloro or 6-trifluoromethyl isomers. Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity to >90%, leveraging rapid heating to favor the 7-chloro-6-CF3 configuration.
Aldehyde-Mediated Cyclization
Alternative routes employ trifluoromethylated aldehydes. For instance, 4-chloro-3-nitrobenzotrifluoride is reduced to the corresponding diamine, which undergoes cyclization with glyoxal in DMF at 100°C for 6 h. This method achieves 70–80% purity, requiring subsequent column chromatography (silica gel, hexane/EtOAc 4:1) for isolation.
Halogenation and Trifluoromethylation Strategies
Post-Cyclization Halogenation
Direct chlorination of 6-(trifluoromethyl)-1H-benzo[d]imidazole using Cl2 gas in CCl4 at 0°C introduces chlorine at the 7-position selectively (85% yield). However, over-chlorination at the 4- or 5-positions necessitates careful stoichiometric control (1.1 equiv Cl2).
Radical Trifluoromethylation
Copper(I)-catalyzed radical trifluoromethylation of 7-chloro-1H-benzo[d]imidazole using CF3SO2Na and TBHP (tert-butyl hydroperoxide) in DMSO at 80°C introduces the CF3 group at the 6-position. Yields reach 60–65%, with minor byproducts (e.g., 5-CF3 isomers) removed via fractional distillation.
Cross-Coupling and Transition Metal-Catalyzed Methods
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling of 7-chloro-6-iodo-1H-benzo[d]imidazole with (trifluoromethyl)boronic acid pinacol ester in THF/H2O (3:1) at 90°C for 24 h achieves 70–75% yield. This method requires anhydrous conditions and Pd(PPh3)4 (5 mol%) as the catalyst.
Ullmann-Type Coupling
Copper(I)-mediated coupling of 7-chloro-1H-benzo[d]imidazole-6-boronic acid with CF3I in DMF at 120°C (24 h) provides the product in 55–60% yield. Additives like 1,10-phenanthroline improve catalyst turnover.
One-Pot and Green Synthesis Approaches
Microwave-Assisted Thiourea Cyclization
A scalable one-pot method combines 4-chloro-5-(trifluoromethyl)-1,2-diaminobenzene with CS2 in MeOH under microwave irradiation (180°C, 15 min). The intermediate thiourea undergoes desulfurization with H2O2/HCl to yield the benzimidazole core (80% yield, 99% purity).
Visible Light-Mediated Synthesis
Photoredox catalysis using Ru(bpy)3Cl2 and CF3SO2Cl under blue LED light (450 nm, 12 h) enables trifluoromethylation at the 6-position with 75% efficiency. This method minimizes thermal degradation, making it suitable for heat-sensitive precursors.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
A continuous flow system (residence time: 30 min) combines diamine and trifluoroacetic anhydride in a microreactor at 150°C. This setup achieves 85% conversion with >95% regioselectivity, reducing side reactions common in batch processes.
Catalytic System Enhancements
Bimetallic Pd/Cu catalysts (1:1 molar ratio) improve trifluoromethylation yields to 82% by stabilizing reactive intermediates. Leaching tests confirm <1 ppm metal contamination in the final product.
Challenges and Mitigation Strategies
Regioselectivity Control
Competing functionalization at the 4-, 5-, or 7-positions is mitigated by:
Yield Optimization
-
Additives : Tetrabutylammonium bromide (TBAB) enhances trifluoromethyl radical generation, improving yields by 15–20%.
-
Temperature gradients : Stepwise heating (80°C → 120°C) reduces decomposition of labile intermediates.
Analytical and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 7 undergoes nucleophilic substitution under mild conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SNAr with amines | DMF, 80°C, 12 h | 7-Amino-6-(trifluoromethyl) derivative | 78–92% | |
| Methoxylation | NaOMe/MeOH, reflux, 6 h | 7-Methoxy-6-(trifluoromethyl) analog | 65% |
The trifluoromethyl group at position 6 enhances electrophilicity at C7 by withdrawing electron density via inductive effects, facilitating displacement by nucleophiles like amines or alkoxides .
Cross-Coupling Reactions
The chlorine substituent enables participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Cross-coupling reactions proceed efficiently at 80–100°C, with the trifluoromethyl group remaining intact under these conditions .
N-Alkylation/Acylation
The NH group of the benzimidazole ring undergoes alkylation or acylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, DMF, RT, 30 min | 1-Methyl-7-Cl-6-CF₃ derivative | 89% | |
| Acetyl chloride | TEA, CH₂Cl₂, 0°C → RT | 1-Acetyl-7-Cl-6-CF₃ analog | 68% |
Electrophilic Substitution
Electrophilic bromination occurs at position 4 (para to CF₃):
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination (Br₂) | FeCl₃, CHCl₃, 50°C, 4 h | 4-Bromo-7-Cl-6-CF₃ derivative | 54% |
Oxidation
The benzimidazole ring is resistant to oxidation, but functional groups can be modified:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CF₃ → COOH | KMnO₄, H₂O, 100°C, 24 h | 6-Carboxy-7-Cl-benzimidazole | 41% |
Reduction
Catalytic hydrogenation reduces the imidazole ring:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 60 psi, 6 h | Saturated 4,5,6,7-tetrahydro derivative | 92% |
Heterocycle Formation
The compound serves as a precursor to fused heterocycles:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Condensation with thiourea | HCl, reflux, 8 h | Thiazolo[4,5-f]benzimidazole | 63% |
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Derivative | Target Enzyme (IC₅₀) | Cell Line Activity (IC₅₀, μM) | Source |
|---|---|---|---|
| 7-Amino-6-CF₃ | EGFR: 0.12 μM | HepG2: 7.82 μM | |
| 7-Phenyl-6-CF₃ | CDK2: 0.09 μM | MCF-7: 9.45 μM |
Key Mechanistic Insights
-
Electronic Effects : The CF₃ group increases electrophilicity at C7 by 1.8× compared to non-fluorinated analogs (DFT calculations) .
-
Steric Influence : Bulky substituents at N1 reduce coupling efficiency by 30–50% due to hindered catalyst access .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve SNAr yields by 20–35% over THF or toluene .
This reactivity profile positions 7-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d]imidazole, including 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole, exhibit potent anticancer properties. For instance, a study evaluated several benzo[d]imidazole derivatives against different cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). The results indicated that certain derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin and sorafenib .
Table 1: Cytotoxicity of Benzo[d]imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 10.21 |
| This compound | HepG2 | 9.85 |
| Standard Drug (Doxorubicin) | HCT-116 | 0.073 |
| Standard Drug (Sorafenib) | HepG2 | 0.061 |
Kinase Inhibition
The compound has also been identified as a promising multi-targeted kinase inhibitor. In vitro assays demonstrated that it effectively inhibited several kinases involved in cancer signaling pathways. For example, it showed high potency against CDK2 and mTOR with IC50 values significantly lower than many existing inhibitors .
Table 2: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
|---|---|
| CDK2 | 284 |
| mTOR | 30.4 |
| EGFR | 30.1 |
Structure-Activity Relationship Studies
Structure-activity relationship studies have shown that modifications to the benzo[d]imidazole scaffold can lead to enhanced potency and selectivity against specific kinases. The introduction of trifluoromethyl groups has been associated with improved metabolic stability and bioavailability .
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Insights :
- The position of substituents significantly impacts molecular planarity and intermolecular interactions. For instance, the 6-CF₃ and 7-Cl arrangement in the target compound introduces steric and electronic effects distinct from analogs with substituents at positions 2 or 4 .
- Trifluoromethyl groups enhance thermal stability and resistance to oxidative metabolism compared to non-fluorinated analogs .
Physical Properties
Melting points and spectral data highlight substituent-driven trends:
Analysis :
- The target compound’s chloro and trifluoromethyl groups likely result in a melting point between 210–230°C, based on trends from analogs .
- Nitro groups (e.g., in compound 6 ) further elevate melting points due to enhanced polarity and H-bonding capacity.
Spectral Characteristics
Comparative spectral data reveals substituent-specific signatures:
- ¹H NMR : The NH proton in 3i appears at δ 14.15, while aryl protons resonate between δ 7.17–7.81 . Chloro substituents in the target compound may deshield adjacent protons, shifting signals upfield.
- ¹³C NMR : The -CF₃ group in 3i generates a distinct doublet at δ 116.43 (J = 327.1 Hz) , a feature shared with the target compound.
- IR : Stretching frequencies for C=N (1620 cm⁻¹) and N-H (3520 cm⁻¹) in 3i align with benzimidazole cores, while chloro groups may introduce additional C-Cl stretches (~550–750 cm⁻¹) .
Biological Activity
7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has gained attention due to its diverse biological activities, particularly in cancer therapy. This article presents a detailed overview of its biological activity, including cytotoxic effects, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core with specific substitutions that enhance its biological activity. The presence of a chlorine atom at position 7 and a trifluoromethyl group at position 6 contributes to its unique pharmacological properties.
Cytotoxic Activity
In Vitro Studies : The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer). In a study, this compound exhibited significant cytotoxicity with IC50 values ranging from 7.82 to 10.21 µM across these cell lines, comparable to established chemotherapeutic agents like doxorubicin and sorafenib .
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) | Comparison Agents |
|---|---|---|
| HepG2 | 8.50 | Doxorubicin (IC50: 10 µM) |
| HCT-116 | 9.00 | Sorafenib (IC50: 12 µM) |
| MCF-7 | 10.21 | Sunitinib (IC50: 15 µM) |
The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in HepG2 cells, indicating a disruption in cell cycle progression. Furthermore, the compound was shown to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 .
Table 2: Apoptotic Protein Expression Levels
| Protein | Control Level | Treated Level | Fold Change |
|---|---|---|---|
| Caspase-3 | 1.0 | 3.9 | +3.9 |
| Bax | 1.0 | 7.22 | +7.22 |
| Bcl-2 | 1.0 | 0.13 | -7.5 |
Structure-Activity Relationship (SAR)
The SAR studies of benzimidazole derivatives indicate that the position and nature of substituents significantly affect their biological activity. The trifluoromethyl group enhances metabolic stability and potency against cancer cells, while halogen substitutions can modulate the interaction with target proteins .
Case Studies
In a recent investigation, various analogs of benzimidazole were synthesized and tested for their anticancer properties. Among these, compounds with similar structural features to this compound demonstrated enhanced cytotoxic effects against multiple cancer types, suggesting that further optimization could yield even more potent agents for clinical use .
Q & A
Q. Key Characterization :
- IR : Absorbance at ~1637 cm⁻¹ (C=O stretch in intermediates) .
- ¹H NMR : Look for singlet signals at ~8.4 ppm (imidazole NH) and aromatic protons in the 6.5–7.5 ppm range .
Basic: How can researchers optimize purification of this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals. Melting points should align with literature values (e.g., 183°C for analogous compounds) .
- Chromatography : Employ silica gel columns with gradients of hexane:ethyl acetate (70:30 to 50:50). Monitor fractions via UV detection at 254 nm .
- HPLC : For advanced purity checks, use C18 columns with acetonitrile/water mobile phases and UV detection at 220 nm .
Advanced: How do substituents (Cl, CF₃) influence reaction yields and by-product formation?
Methodological Answer:
- Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density on the benzene ring, slowing cyclization. Use polar aprotic solvents (DMF) to stabilize intermediates .
- By-Product Mitigation : Chloro-substituents may lead to dihalogenated impurities. Monitor reaction progress via LC-MS to detect early by-products (e.g., m/z shifts of +34 for Cl-adducts) .
- Optimization Example : Increase NaH stoichiometry (1.2 equiv) to enhance deprotonation efficiency in DMF, improving yields from 70% to >90% .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
Methodological Answer:
- Proton Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling between H-5 (imidazole) and H-6 (CF₃-substituted aromatic) may split into doublets .
- Solvent Effects : Record NMR in DMSO-d₆ to observe NH protons (broad singlet at ~12 ppm), which are often absent in CDCl₃ due to exchange broadening .
- X-ray Crystallography : Confirm regiochemistry of Cl and CF₃ substituents if NMR is ambiguous .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Replace Cl with F or CF₃ with CH₃ to assess electronic effects on bioactivity .
- Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., antimicrobial enzymes). The trifluoromethyl group may enhance hydrophobic binding .
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Compare with 6-fluoro-7-chloro analogs .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential dust inhalation .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the CF₃ group .
- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite. Dispose as hazardous halogenated waste .
Advanced: How to address low solubility in aqueous media during biological testing?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions. Confirm stability via HPLC over 24 hours .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation. Characterize via dynamic light scattering (DLS) .
- Surfactant Use : Add 0.1% Tween-80 to PBS buffers to enhance solubility without cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
